LC–MS/MS Method Quantitation Parameters for Glycopyrrolate Impurity I in Oral Solution Formulation
A validated LC–MS/MS method has been developed specifically for the quantification of the 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity (structurally related to Glycopyrrolate Impurity I) in glycopyrrolate oral solution formulations [1]. The method demonstrates high sensitivity with a limit of detection (LOD) of 0.017 μg/mL and limit of quantitation (LOQ) of 0.051 μg/mL, establishing a quantitative benchmark for impurity monitoring that is specific to this analytical system [1]. The method exhibited intra- and inter-day precision with relative standard deviation (RSD) of 2.3% and recovery ranging from 86.7% to 107.4% across the LOQ to 200% concentration range [1].
| Evidence Dimension | Limit of Quantitation (LOQ) for impurity detection |
|---|---|
| Target Compound Data | LOQ = 0.051 μg/mL |
| Comparator Or Baseline | Comparator: Method LOQ for 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity; Baseline: Calibration range lower bound = 0.050 μg/mL |
| Quantified Difference | LOQ is 0.001 μg/mL above the calibration range lower bound |
| Conditions | LC–MS/MS: XBridge HILIC column (100 × 4.6 mm, 5 μm); mobile phase: 10 mM ammonium formate with 0.2% formic acid (A) and acetonitrile (B); flow rate: 1.2 mL/min; triple quadrupole MS with positive ESI in MRM mode at m/z 116.10 ± 0.5 |
Why This Matters
This established LOQ value enables selection of an impurity reference standard with defined quantitative sensitivity parameters for method development and validation in ANDA submissions.
- [1] Chawla RK, Rao GSNK, Kulandaivelu U, Panda SP, Alavala RR. A Selective and Sensitive Method Development and Validation of 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide Impurity in Glycopyrrolate Oral Solution by Liquid Chromatography–Tandem Mass Spectroscopy. Journal of Chromatographic Science. 2021;59(6):566-575. View Source
